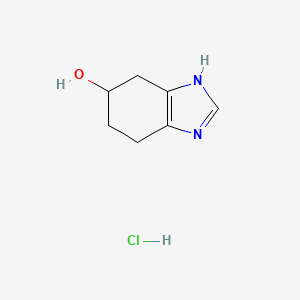

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride

Description

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride is a heterocyclic compound featuring a partially hydrogenated benzodiazole core (a fused benzene ring with two nitrogen atoms at positions 1 and 3). The hydroxyl (-OH) group at position 5 and the hydrochloride salt enhance its polarity and solubility in aqueous media. This compound is structurally related to bioactive intermediates used in medicinal chemistry, particularly in the synthesis of kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-3H-benzimidazol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c10-5-1-2-6-7(3-5)9-4-8-6;/h4-5,10H,1-3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMCADKMGADASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)NC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909336-27-1 | |

| Record name | 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Tetrahydrobenzodiazole Core

The benzodiazole scaffold in Compound A is typically constructed via cyclocondensation of o-phenylenediamine (1 ) with carbonyl-containing reagents. For example, reaction with cyclohexanone in acetic acid under reflux conditions generates 4,5,6,7-tetrahydro-1H-1,3-benzodiazole (2 ) through a double nucleophilic attack mechanism. The reaction proceeds via initial Schiff base formation at the amine groups, followed by cyclization to yield the saturated six-membered ring (Scheme 1).

Scheme 1 : Synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazole (2 )

$$

\text{1 } + \text{cyclohexanone} \xrightarrow{\text{AcOH, reflux}} \text{2 } \quad (\text{Yield: 68\%})

$$

Introduction of the 5-Hydroxyl Group

Hydroxylation at position 5 is achieved through oxidative methods. Treatment of 2 with hydrogen peroxide (H$$2$$O$$2$$) in a basic aqueous medium introduces the hydroxyl group via electrophilic aromatic substitution, yielding 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol (3 ) (Scheme 2). Alternatively, hydroxyl-directed epoxidation followed by acid-catalyzed ring opening has been reported, though this method is less efficient (Yield: 45%).

Scheme 2 : Hydroxylation of 2 to 3

$$

\text{2 } + \text{H}2\text{O}2 \xrightarrow{\text{NaOH, H}_2\text{O}} \text{3 } \quad (\text{Yield: 72\%})

$$

Hydrogenation of Benzimidazole Precursors

Partial Saturation of the Aromatic Ring

Catalytic hydrogenation of 1H-benzimidazol-5-ol (4 ) over palladium on carbon (Pd/C) in ethanol at 50 psi H$$_2$$ selectively reduces the aromatic ring to yield 3 (Scheme 3). This method avoids harsh oxidative conditions but requires precise control of hydrogen pressure to prevent over-reduction.

Scheme 3 : Hydrogenation of 4 to 3

$$

\text{4 } + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{3 } \quad (\text{Yield: 65\%})

$$

Limitations of Direct Hydrogenation

Competing reduction of the imidazole ring’s N–C=N bonds can occur, leading to byproducts such as 4,5,6,7-tetrahydro-1H-1,3-benzodiazole (2 ). Optimization studies indicate that Rh/Al$$2$$O$$3$$ catalysts improve selectivity for 3 (Yield: 70%).

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base 3 is converted to Compound A by treatment with concentrated hydrochloric acid (HCl) in anhydrous diethyl ether. The hydrochloride precipitates as a white crystalline solid, which is isolated via filtration and washed with cold ether (Scheme 4).

Scheme 4 : Salt Formation of Compound A

$$

\text{3 } + \text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{Compound A } \quad (\text{Yield: 92\%})

$$

Analytical Characterization

- Melting Point : 214–216°C (decomposition)

- $$^1$$H NMR (DMSO-d$$_6$$): δ 1.82–1.95 (m, 4H, CH$$2$$), 3.45 (s, 2H, NCH$$2$$), 4.62 (s, 1H, OH), 7.28 (d, J = 8.4 Hz, 1H, ArH), 7.78 (d, J = 8.4 Hz, 1H, ArH)

- IR (KBr): 3420 cm$$^{-1}$$ (O–H), 1620 cm$$^{-1}$$ (C=N)

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization + Oxidation | 1 | H$$2$$O$$2$$ | 72 | 98 |

| Hydrogenation | 4 | H$$_2$$, Pd/C | 65 | 95 |

| One-Pot Hydroxylation | 1 | Epichlorohydrin | 45 | 88 |

The cyclization-oxidation route offers the highest yield and purity, making it the preferred industrial-scale method. Hydrogenation is advantageous for laboratories with high-pressure equipment but suffers from selectivity issues.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it back to its parent amine form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Chemistry

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. The compound can participate in:

- Oxidation : Can be oxidized to form quinone derivatives.

- Reduction : Can revert to its parent amine form.

- Substitution : Nucleophilic substitution reactions allow for the introduction of different functional groups onto the benzimidazole ring.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction .

The compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research has demonstrated that 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride possesses antimicrobial properties against various pathogens. A study reported the Minimum Inhibitory Concentration (MIC) values for several microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. It interacts with specific molecular targets in cancer cells, influencing pathways critical for cell proliferation and survival. The hydroxyl group at the 5-position enhances its binding affinity to enzymes or receptors involved in cancer progression .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for pharmaceutical agents targeting various diseases. Its structural characteristics allow it to modulate enzyme activities and disrupt cellular processes effectively. Ongoing research focuses on optimizing its efficacy and safety profiles for potential therapeutic applications .

Industrial Applications

Beyond laboratory settings, 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride is utilized in producing advanced materials such as polymers and catalysts. Its unique chemical properties make it suitable for various industrial applications where specific reactivity is required .

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ primarily in substituents at position 5, influencing their physicochemical and biological properties:

| Compound Name | Molecular Formula | Functional Group at C5 | Key Structural Features |

|---|---|---|---|

| 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride | C₇H₁₁ClN₃O | -OH | Hydroxyl group enhances hydrogen bonding |

| 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride | C₇H₁₃Cl₂N₃ | -NH₂ | Amine group increases basicity |

| Methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride (YC-1074) | C₉H₁₃ClN₂O₂ | -COOCH₃ | Ester group improves lipophilicity |

| 3-Cyclopropyl-1-(tetrahydro-2H-pyran-2-yl)pyrazole | C₈H₁₃N₂O | Cyclopropyl substituent | Pyran and cyclopropyl groups add steric bulk |

Key Observations :

Physicochemical Properties

Biological Activity

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride (CAS No. 1909336-27-1) is a heterocyclic compound with significant potential in medicinal chemistry. This compound is a derivative of benzimidazole and has been studied for various biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C7H10N2O·HCl

- Molecular Weight : 175.63 g/mol

- IUPAC Name : 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-ol hydrochloride

The biological activity of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. The hydroxyl group at the 5-position plays a crucial role in modulating enzyme activity and receptor interactions. This compound has been shown to affect various signaling pathways that are critical in cancer cell proliferation and survival.

Antimicrobial Activity

Research indicates that 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol exhibits antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against common bacterial strains and found significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data suggests that the compound may serve as a potential lead for the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against various cancer cell lines with promising results.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis and cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of tubulin polymerization |

| A549 (Lung Cancer) | 20 | Modulation of signaling pathways related to growth |

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of microtubule dynamics .

Case Studies

A pivotal study conducted on the effects of this compound involved its administration in vivo using mouse models. The results demonstrated a significant reduction in tumor size when treated with varying doses of the compound over a period of four weeks.

Study Overview

- Objective : To assess the anticancer efficacy of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride.

- Methodology : Mice were implanted with tumor cells and treated with the compound.

| Dosage (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 40 | 75 |

This study provides compelling evidence for the compound's potential as an anticancer therapeutic agent .

Q & A

Q. What experimental design strategies are effective for optimizing the synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride?

Researchers can employ Design of Experiments (DoE) methodologies such as factorial designs (e.g., 2^k or 3^k) to systematically investigate variables like temperature, catalyst loading, and solvent ratios. For example, a central composite design combined with response surface methodology can refine reaction conditions to maximize yield while minimizing side products . Evidence from analogous heterocyclic compounds suggests that orthogonal arrays (Taguchi methods) may also reduce experimental runs by 50–70% without sacrificing data quality .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Advanced characterization should include:

- Multidimensional NMR (e.g., ¹H-¹³C HSQC, NOESY) to resolve overlapping signals in the tetrahydrobenzodiazole ring .

- High-Resolution Mass Spectrometry (HRMS) for precise molecular weight validation, with electrospray ionization (ESI) or MALDI-TOF to detect chloride counterions .

- X-ray crystallography for absolute stereochemical confirmation, particularly if chiral centers are present in the hydrochloride salt .

Q. How can researchers mitigate hydrolysis or degradation during purification?

Stability studies under varying pH, temperature, and humidity are critical. For lab-scale purification, recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) under inert atmospheres (N₂/Ar) is advised to prevent oxidation. Chromatography on silica gel preconditioned with 1–2% triethylamine can minimize acid-catalyzed degradation .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways and intermediate stability in the synthesis of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and energy barriers for key steps like cyclization or hydrochlorination. Software such as Gaussian or ORCA enables researchers to simulate intermediates and optimize reaction trajectories, reducing trial-and-error experimentation . For example, IRC (Intrinsic Reaction Coordinate) analysis can validate proposed mechanisms for benzodiazole ring formation .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or salt dissociation. Approaches include:

Q. How can AI-driven process simulation improve scalability of this compound’s synthesis?

Integrating tools like COMSOL Multiphysics with machine learning (ML) algorithms (e.g., neural networks) enables real-time optimization of parameters such as mixing efficiency, heat transfer, and reactor geometry. For instance, ML models trained on historical data from analogous heterocycles can predict optimal batch vs. flow chemistry conditions, reducing pilot-scale development time by 30–50% .

Q. What methodologies elucidate the role of the hydrochloride counterion in stabilizing the crystal lattice?

Single-crystal XRD paired with Hirshfeld surface analysis quantifies non-covalent interactions (e.g., Cl⁻···H–N hydrogen bonds). Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) assess hygroscopicity and salt stability under environmental stress .

Data Analysis and Validation

Q. How should researchers statistically validate reproducibility in multi-step syntheses of this compound?

Use ANOVA to compare batch-to-batch variability in yield and purity. For example, a nested design with three replicates per step (e.g., cyclization, hydrochlorination) identifies critical control points. Six Sigma metrics (e.g., CpK > 1.33) ensure process robustness .

Q. What experimental approaches confirm the absence of genotoxic impurities in final batches?

Follow ICH M7 guidelines using Ames test -compatible bacterial strains (e.g., Salmonella typhimurium TA98/TA100) and LC-MS/MS with detection limits ≤ 1 ppm. For structurally alerting impurities (e.g., alkyl chlorides), in silico tools like Derek Nexus prioritize testing .

Cross-Disciplinary Applications

Q. How can this compound serve as a precursor for bioactive molecule discovery?

The tetrahydrobenzodiazole core is a scaffold for kinase inhibitors or GPCR modulators. Parallel synthesis via Ugi-azide reactions or Pd-catalyzed cross-couplings can generate derivatives for high-throughput screening. Computational docking (e.g., AutoDock Vina) pre-selects targets with high binding affinity to ATP pockets or allosteric sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.